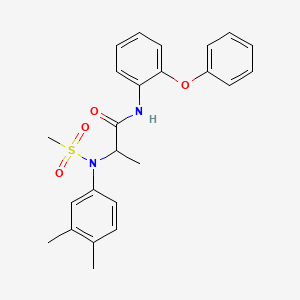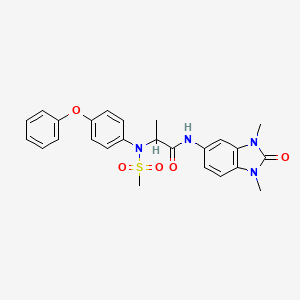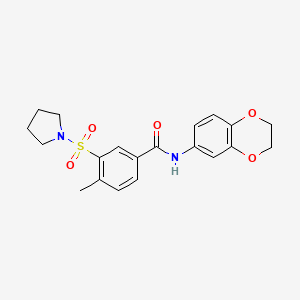
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings and functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Alaninamide Backbone: This step involves the reaction of alanine with appropriate reagents to form the alaninamide backbone.
Introduction of the 3,4-Dimethylphenyl Group: This step involves the substitution reaction where the 3,4-dimethylphenyl group is introduced to the alaninamide backbone.
Attachment of the Methylsulfonyl Group: This step involves the sulfonylation reaction to attach the methylsulfonyl group to the compound.
Addition of the 2-Phenoxyphenyl Group: This step involves the reaction of the intermediate compound with 2-phenoxyphenyl reagents to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide can be compared with similar compounds such as:
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)alaninamide: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)alaninamide: This compound has a chloro group instead of a phenoxy group, affecting its interactions and applications.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C24H26N2O4S/c1-17-14-15-20(16-18(17)2)26(31(4,28)29)19(3)24(27)25-22-12-8-9-13-23(22)30-21-10-6-5-7-11-21/h5-16,19H,1-4H3,(H,25,27) |
InChI Key |
URUXVRDMOFOZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483543.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12483546.png)
![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12483554.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12483565.png)
![N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12483566.png)
![1,8-Dibromo-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483567.png)
![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483575.png)
![Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483590.png)

![4-[({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483610.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)

![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483624.png)
